AMD-070 hydrochloride, also known as Mavorixafor, is a potent and selective antagonist of the CXC chemokine receptor 4 (CXCR4). This compound has garnered attention due to its role in inhibiting the CXCR4 receptor, which is implicated in various physiological processes, including immune responses and tumor progression. Specifically, AMD-070 hydrochloride exhibits an IC50 value of approximately 13 nM, indicating its strong binding affinity to the CXCR4 receptor and its potential therapeutic applications in conditions such as human immunodeficiency virus type 1 infection and WHIM syndrome (warts, hypogammaglobulinemia, infections, myelokathexis) .
AMD-070 hydrochloride is classified as a small molecule drug and is primarily studied within the fields of pharmacology and medicinal chemistry. Its chemical structure comprises a benzimidazole moiety linked to a tetrahydroquinoline scaffold, which contributes to its biological activity against the CXCR4 receptor . The compound is available under various catalog numbers from chemical suppliers and has been referenced in numerous scientific studies focusing on chemokine receptor biology.
The synthesis of AMD-070 hydrochloride involves several key steps:
The entire synthesis process emphasizes the use of organic solvents such as dimethyl sulfoxide and requires careful monitoring of reaction conditions to maintain purity and yield.
AMD-070 hydrochloride has a complex molecular structure characterized by the following:
The molecular structure features a benzimidazole ring fused with a tetrahydroquinoline system, which is crucial for its interaction with the CXCR4 receptor .
AMD-070 hydrochloride can undergo several types of chemical reactions:
These reactions are essential for exploring structural analogs that could enhance therapeutic efficacy or reduce side effects.
AMD-070 hydrochloride functions primarily as an allosteric inhibitor of the CXCR4 receptor. Its mechanism involves binding to specific transmembrane regions of CXCR4, thereby blocking the interaction between the receptor and its ligand, CXCL12. This blockade prevents downstream signaling pathways that promote cell migration and proliferation .
In vitro studies indicate that AMD-070 effectively inhibits HIV-1 infection by preventing the binding of viral envelope proteins to CXCR4-expressing cells. Additionally, it has demonstrated efficacy in mobilizing neutrophils from bone marrow into peripheral circulation in models of WHIM syndrome .
Key chemical properties include:
These properties suggest that AMD-070 hydrochloride has suitable characteristics for oral bioavailability while maintaining sufficient solubility for biological interactions .
AMD-070 hydrochloride has several significant applications in scientific research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4